2-(3,4-dimethylphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylquinoline-4-carboxamide
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Overview
Description
N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-(3,4-DIMETHYLPHENYL)-N-METHYLQUINOLINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a pyrazole ring, and various methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-(3,4-DIMETHYLPHENYL)-N-METHYLQUINOLINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the quinoline core and the pyrazole ring. The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Once the core structures are prepared, they are coupled together using a suitable linker, such as a methyl group, under specific reaction conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-(3,4-DIMETHYLPHENYL)-N-METHYLQUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the quinoline or pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, elevated temperatures.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline or pyrazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-(3,4-DIMETHYLPHENYL)-N-METHYLQUINOLINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-(3,4-DIMETHYLPHENYL)-N-METHYLQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-Benzyl-1H-pyrazol-4-yl)methyl]-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- 6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-(3,4-DIMETHYLPHENYL)-N-METHYLQUINOLINE-4-CARBOXAMIDE is unique due to its specific combination of a quinoline core and a pyrazole ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C25H26N4O |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C25H26N4O/c1-16-10-11-19(12-17(16)2)24-13-22(21-8-6-7-9-23(21)27-24)25(30)28(4)15-20-14-26-29(5)18(20)3/h6-14H,15H2,1-5H3 |
InChI Key |
DHIKRNYGNBYEOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N(C)CC4=C(N(N=C4)C)C)C |
Origin of Product |
United States |
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